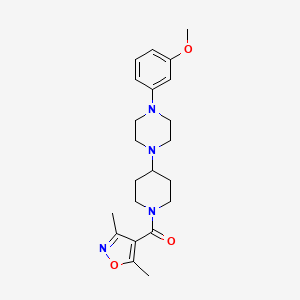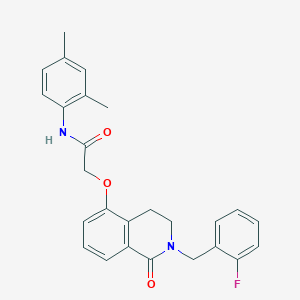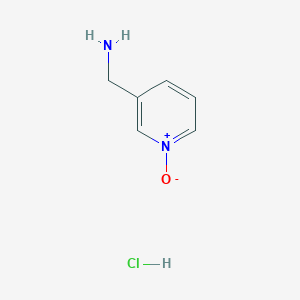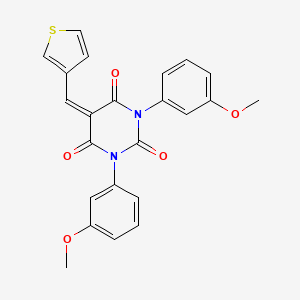![molecular formula C22H17N3O2 B2363303 (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1281686-86-9](/img/structure/B2363303.png)
(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy . Single crystals were developed for some of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported . The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. The density, viscosity, and ultrasonic velocity of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in a solution of ethanol have been studied with different concentrations at 303, 308, and 313 K temperatures .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One area of research involves the synthesis and chemical properties of cyanide derivatives. For instance, studies have explored the linear condensation products from interactions between malonitrile and various compounds to form linear dienes or trienes, serving as intermediates for the formation of pyridones from enamine ketones and cyanoacetamide, indicating their potential as intermediates in the synthesis of complex heterocyclic compounds (Junek, Stolz, & Schmidt, 1971).
Molecular Interactions
Research on molecular interactions in solutions, such as the study of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol, has provided insights into the effect of solute on solute-solvent and solvent–solvent interactions. This is crucial for understanding the chemical behavior and application potential of these compounds in various solvents (Tekade et al., 2015).
Herbicidal Activity
In agricultural research, derivatives of the compound have been synthesized as herbicidal inhibitors of photosystem II electron transport. These studies have identified specific substituents that enhance herbicidal activity, contributing to the development of safer and more effective herbicides (Wang et al., 2003).
Heterocyclic Synthesis
Another significant application is in the field of heterocyclic synthesis, where reactions of cyano olefins have been utilized to create novel pyrrolo[3,4-b]pyridines and dihydropyridines. These compounds are considered as potential drug candidates, highlighting the role of the compound in the development of new pharmaceuticals (Mashaly, El-Gogary, & Kosbar, 2014).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have revealed their antimicrobial activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Mecanismo De Acción
Target of Action
It’s known that the compound is used as a fluorescence-enhanced probe for detecting cyanide ions .
Mode of Action
The compound acts as a ligand in a tetraphenylethene coordinated copper-iodide complex, named CIT-Z . The fluorescence enhancement mechanism is attributed to the competitive coordination between cyanide ions and the ligands .
Result of Action
The compound exhibits excellent optical properties and chemical stability . It shows high selectivity and sensitivity towards cyanide ions, with a detection limit of 0.1 μM .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence-enhanced property is used for detecting cyanide ions in aqueous environments .
Safety and Hazards
Direcciones Futuras
The future directions for the study of similar compounds include further development based on the molecular interactions of the derivatized conjugates in docking studies . The compounds have shown potential for further development due to their significant activity against Mycobacterium tuberculosis H37Ra .
Propiedades
IUPAC Name |
(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-9-2-1-3-10-20)13-18-8-4-5-11-21(18)27-16-17-7-6-12-24-15-17/h1-13,15H,16H2,(H,25,26)/b19-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOJNILEAMKVGT-UYRXBGFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)
![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)
![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)
![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)
